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Copper chromium oxide (CuCr0Oz2), a p-type transparent conductive oxide, is emerging as a
critical material in the advancement of transparent electronics. Its unique combination of
electrical conductivity and optical transparency makes it a promising candidate for a variety of
applications, including as a hole transport layer (HTL) in solar cells and for use in transparent
diodes and transistors.[1] This document provides a detailed overview of CuCrOz's properties,
synthesis protocols, and performance data relevant to its application as a TCO.

Overview of CuCrO:z Properties

CuCrOz2 is a member of the delafossite family of oxides, which are known for their potential as
p-type TCOs.[1] Stoichiometric CuCrO:z exhibits a band gap of approximately 3.1-3.3 eV,
ensuring good transparency in the visible spectrum, with a relatively good electrical resistivity of
around 1 Q cm.[1] However, recent research has demonstrated that manipulating the
stoichiometry, particularly creating Cu-rich or Cr-deficient films, can significantly enhance its
conductive properties.[1][2]

The performance of TCOs is often quantified by a figure of merit (FoM), which relates the
electrical conductivity to the optical absorption. One commonly used metric is the Haacke figure
of merit, which is proportional to T1°/Rsh, where T is the transmittance and Rsh is the sheet
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resistance. Another is Gordon's figure of merit (FOMG), defined as o/a, where ¢ is the electrical

conductivity and a is the optical absorption coefficient.[1]

Data Presentation: Performance of CuCrOz2 TCOs

The following tables summarize the quantitative data on the performance of CuCrO:z thin films

prepared by various methods.

Table 1: Electrical and Optical Properties of CuCrO2 Thin Films
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Table 2: Carrier Properties of CuCrO2z-based Films

. . Carrier Mobility Carrier Density
Film Composition Reference
(cm?/Vs) (cm™3)
Cuz20 + CuCr02:73% 0.65 9.3 x 1018 [1]
Pure Cuz20 5 1.5x 10 [1]

Experimental Protocols

Detailed methodologies for the synthesis of CuCrOz thin films are crucial for reproducibility.
Below are protocols for key deposition techniques.

This method allows for the deposition of high-quality films at atmospheric pressure and

relatively low temperatures.
e Precursor Solution:

o Copper(ll) acetylacetonate (Cu(acac)z) and Chromium(lil) acetylacetonate (Cr(acac)s) are
dissolved in ethanol.[1]

o The Cu/(Cu+Cr) molar ratio in the solution is varied to control the stoichiometry of the

resulting film.
o Deposition Parameters:

o The precursor solution is aerosolized and transported to a heated substrate.
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o Deposition Temperature: 350 °C.[1]

o The composition of the films is largely independent of the total molar concentration of the
solution under the studied conditions, indicating a reproducible process.[1]

A solution-based technique suitable for small-scale and laboratory fabrication.
e Precursor Solution:

o Details on the specific precursors and solvents can vary. One study utilized copper and
chromium hydrate precursors in an alcoholic solution.[11]

o Deposition and Annealing:

o The precursor solution is dispensed onto a substrate, which is then spun at a high speed
to create a uniform film.

o The coated substrate is dried at temperatures between 300 and 500 °C.[11]
o Multiple coating and drying steps can be performed to achieve the desired thickness.

o Afinal annealing step at 700-800 °C under a pure nitrogen atmosphere is necessary to
obtain the pure delafossite structure.[11]

A physical vapor deposition technique that can produce high-quality, uniform films.
o Target Preparation:

o For doped films, targets are prepared by solid-state reaction. For example, for Mg and N
co-doping, Cuz20, Cr20s3, and MgO powders are mixed and sintered at high temperatures
(e.g., 1250 °C).[8][9]

e Sputtering Conditions:
o The sputtering is performed in a vacuum chamber.

o Reactive Gas: Nitrogen (N2) can be introduced into the argon (Ar) sputtering gas to
incorporate nitrogen into the film, which can improve its properties.[7]
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o The ratio of N2 to Ar is a critical parameter.

¢ Post-Deposition Annealing:

o Annealing in a high vacuum at temperatures around 800 °C can improve the crystallinity
and transparency of the films.[8]

Visualizations

The following diagrams illustrate key relationships and workflows in the application of CuCrOz2
asaTCO.
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Fig. 1: Experimental workflow for CuCrO2 TCO development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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